Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate
Brand Name: Vulcanchem
CAS No.: 271766-01-9
VCID: VC16682505
InChI: InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(24)6-13(21)17(12)19(18-14(22)7-10(25)8-15(18)23)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1
SMILES:
Molecular Formula: C19H9Br4NaO5S
Molecular Weight: 691.9 g/mol

Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate

CAS No.: 271766-01-9

Cat. No.: VC16682505

Molecular Formula: C19H9Br4NaO5S

Molecular Weight: 691.9 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate - 271766-01-9

Specification

CAS No. 271766-01-9
Molecular Formula C19H9Br4NaO5S
Molecular Weight 691.9 g/mol
IUPAC Name sodium;3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate
Standard InChI InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(24)6-13(21)17(12)19(18-14(22)7-10(25)8-15(18)23)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1
Standard InChI Key KGANHHDZDYZJEM-UHFFFAOYSA-M
Canonical SMILES C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=C(C=C(C=C3Br)O)Br)C4=C(C=C(C=C4Br)[O-])Br.[Na+]

Introduction

Chemical Identity

PropertyDetails
IUPAC NameSodium; 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate
Molecular FormulaC₁₉H₉Br₄NaO₅S
Molecular Weight691.9 g/mol
CAS Number271766-01-9
PubChem CID23686674
SMILES RepresentationC1=CC=C2C(=C1)C(OS2(=O)=O)(C3=C(C=C(C=C3Br)O)Br)C4=C(C=C(C=C4Br)[O⁻])Br.[Na⁺]

Structural Features

The compound features:

  • A sodium ion stabilizing the phenolate group.

  • Multiple bromine substituents enhancing its reactivity and potential biological activity.

  • A benzoxathiol ring system with sulfur in a high oxidation state (sulfonic acid derivative).

Synthesis Pathway

The synthesis of this compound typically involves:

  • Bromination of precursor phenolic compounds to introduce bromine substituents.

  • Formation of the benzoxathiol ring through cyclization reactions involving sulfur-containing reagents.

  • Neutralization with sodium hydroxide to form the sodium salt.

Pharmaceutical Applications

The compound's structure suggests potential as:

  • A candidate for anti-inflammatory agents due to its phenolic groups.

  • A possible inhibitor for enzymes like lipoxygenase (5-LOX), which are involved in inflammation pathways.

Material Science

The presence of bromine atoms and the sulfonic group could make it useful in:

  • Flame retardants.

  • Functionalized polymers for advanced materials.

Toxicological Profile

While specific toxicological data for this compound is unavailable, similar brominated phenols are known to exhibit:

  • Moderate cytotoxicity.

  • Environmental persistence due to bromine substituents.

Further studies are required to evaluate its safety profile comprehensively.

Spectroscopic Characterization

Common techniques for characterizing this compound include:

  • NMR (¹H and ¹³C): For confirming the aromatic and aliphatic regions.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • UV/Vis Spectroscopy: To study electronic transitions due to conjugated systems.

Crystallography

X-ray diffraction can provide insights into its crystal structure and intermolecular interactions.

Comparative Data Table

PropertySodium CompoundParent Compound (CID: 118722)
Molecular Weight691.9 g/mol616 g/mol
Bromine AtomsFourThree
Sodium IonPresentAbsent
SolubilityHigher due to ionic natureLower

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator